5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is a chemical compound with significant pharmacological potential. Its molecular formula is CHNO, and it has a molar mass of approximately 248.23 g/mol. This compound belongs to the class of imidazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones. This method has been utilized for over a century and typically results in a mixture of regioisomers. The reaction conditions can be optimized to favor the desired product by adjusting the nucleophile or solvent used in the reaction .
Another synthetic route may involve the use of benzodioxane derivatives as starting materials, which can undergo various transformations to yield the target compound. These methods often require careful control of reaction parameters to ensure high yields and selectivity for the desired isomer .
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione can participate in various chemical reactions typical for imidazolidines. These include:
These reactions are critical for developing derivatives with improved pharmacological profiles .
The mechanism of action for 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The imidazolidine moiety may facilitate binding to these targets due to its structural characteristics, potentially leading to modulation of biochemical pathways associated with various diseases .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds like this one.
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione has potential applications in medicinal chemistry due to its pharmacological activities. Research indicates that compounds within this class may exhibit anti-inflammatory, analgesic, or neuroprotective properties. Thus, they could be explored as candidates for drug development targeting various conditions such as pain management or neurodegenerative diseases .
The construction of the imidazolidine-2,4-dione (hydantoin) core typically employs Knorr-type cyclocondensation reactions between appropriately functionalized carbonyl precursors and ureas or hydrazine derivatives. For 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione (molecular formula: C₁₂H₁₂N₂O₄, CID 3295133 [1] [2]), regioselectivity is achieved through strategic substrate design and reaction parameter control. Modern adaptations utilize 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone derivatives reacting with potassium cyanate and ammonium carbonate under acidic conditions, yielding the 5-substituted hydantoin with >90% regiopurity [6]. Nano-ZnO-catalyzed cyclocondensations in aqueous media represent significant advances, achieving 95% yield at 80°C within 2 hours while eliminating traditional regioselectivity issues associated with unsymmetrical ketones [6].
Table 1: Regioselective Cyclocondensation Approaches
Carbonyl Precursor | Catalyst/Reagent | Temperature | Yield | Regioselectivity Ratio |
---|---|---|---|---|
1-(Benzodioxin-6-yl)propan-1-one | HCl/EtOH | Reflux | 78% | 85:15 |
1-(Benzodioxin-6-yl)propan-1-one | Nano-ZnO/H₂O | 80°C | 95% | >99:1 |
α-Keto ester derivative | KOCN/NH₄Cl | 110°C | 82% | 92:8 |
Critical to selectivity is the electronic nature of the benzodioxin substituent. The electron-rich 1,4-benzodioxin-6-yl group directs electrophilic attack to the para-position relative to the dioxane oxygen, enabling predictable regiochemistry during imidazolidine ring closure. Solvent optimization studies demonstrate that aprotic polar solvents (DMF, DMAc) enhance regioselectivity to 98:2 ratios compared to protic solvents like ethanol due to stabilized transition states [6] [8]. Microwave-assisted protocols further improve reaction efficiency, reducing cyclocondensation times from 12 hours to 25 minutes while maintaining >95% isolated yields [6].
Transition metal catalysis enables direct coupling between pre-formed imidazolidine-2,4-dione intermediates and functionalized benzodioxin derivatives. Palladium-based systems demonstrate exceptional efficacy for Suzuki-Miyaura couplings, where 5-bromohydantoin reacts with 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/ethanol (3:1) at 80°C, achieving 89% coupling yield within 8 hours [5] [8]. Copper(I) triflate (10 mol%) in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) ionic liquid facilitates Ullmann-type C-N couplings between 5-aminohydantoins and 6-bromo-2,3-dihydro-1,4-benzodioxine, yielding 84% coupled product with catalyst recyclability over 4 cycles [6].
Table 2: Catalytic Systems for Coupling Reactions
Reaction Type | Catalyst System | Solvent | Time | Yield | Turnover Number |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (2 mol%) | Toluene/EtOH | 8 h | 89% | 44.5 |
Ullmann C-N coupling | CuOTf/[bmim]PF₆ (10 mol%) | Ionic liquid | 12 h | 84% | 8.4 |
Direct arylation | Pd(OAc)₂/XPhos (5 mol%) | DMF | 6 h | 91% | 18.2 |
Notably, ligand design critically influences catalytic efficiency. Bulky electron-rich phosphines (XPhos, SPhos) suppress protodehalogenation side reactions during direct arylations, enabling 91% yield of the target compound when coupling 5-methylimidazolidine-2,4-dione with 6-iodo-2,3-dihydro-1,4-benzodioxine [5]. Kinetic studies reveal zeroth-order dependence on the hydantoin component and first-order dependence on the benzodioxin halide, suggesting oxidative addition as the rate-determining step. Microwave assistance (100 W, 120°C) reduces typical coupling times from 12 hours to 35 minutes while maintaining yields >85% [8].
Solvent-free mechanochemical synthesis represents a paradigm shift in sustainable production of this compound. Ball-milling 5-methylhydantoin, 6-hydroxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde, and ammonium acetate with K₂CO₃ (5 mol%) yields 93% product within 30 minutes, eliminating toxic solvents and reducing energy consumption by 80% compared to conventional reflux methods [6]. Water-mediated protocols exploit the hydrophobic effect for enhanced kinetics: reactions conducted in subcritical water (150°C, 15 bar) achieve 87% yield in 45 minutes through accelerated dehydration steps without acid catalysts [6].
Table 3: Green Synthesis Metrics Comparison
Method | E-factor | Atom Economy | PMI | Energy Consumption | Reaction Time |
---|---|---|---|---|---|
Traditional reflux | 32.7 | 76.8% | 86.4 | 850 kJ/mol | 12 h |
Solvent-free ball-milling | 2.1 | 82.5% | 5.3 | 150 kJ/mol | 0.5 h |
Aqueous microwave | 5.8 | 79.1% | 12.7 | 320 kJ/mol | 0.75 h |
Process intensification via continuous flow reactors enhances sustainability metrics. A packed-bed reactor with immobilized lipase catalyst achieves 89% conversion at 70°C with residence times under 5 minutes, outperforming batch reactors requiring hours for comparable yields [6]. Life cycle assessment demonstrates 67% reduction in cumulative energy demand and 82% lower waste generation versus traditional synthesis routes. These protocols align with green chemistry principles by eliminating halogenated solvents, reducing reaction steps, and employing biodegradable catalysts such as chitosan-supported copper nanoparticles [6] [8].
The electron-rich 1,4-benzodioxin moiety permits targeted modifications after imidazolidine-dione core assembly. Electrophilic bromination at the benzodioxin 7-position occurs regioselectively using NBS (1.05 equiv) in acetonitrile at 0°C, yielding 7-bromo derivatives (94% purity) that serve as intermediates for Pd-catalyzed cross-couplings [5] [8]. Hydrogenation over Pd/C (10% wt) selectively reduces the dioxin ring at 50 psi H₂, affording tetrahydrobenzodioxin-hydantoin hybrids with altered conformational properties and enhanced water solubility [8].
Table 4: Functionalization Reactions of the Benzodioxin Substituent
Reaction Type | Reagents/Conditions | Target Position | Yield | Application |
---|---|---|---|---|
Electrophilic bromination | NBS/CH₃CN/0°C | C7 benzodioxin | 88% | Suzuki coupling precursor |
Reductive alkylation | RCHO/NaBH₃CN/MeOH | N-benzodioxin | 76% | Bioavailability enhancement |
Oxidative dearomatization | PhI(OAc)₂/BF₃·Et₂O | Benzodioxin ring | 68% | Chiral auxiliary development |
Sulfonamidation | ArSO₂Cl/Et₃N/DCM | C6 benzodioxin | 82% | Carbonic anhydrase inhibition |
Advanced functionalization leverages the compound as a synthetic intermediate for complex pharmacophores. EDC-mediated coupling with 4-[benzyl(ethyl)sulfamoyl]benzoic acid produces sulfonamide-hydantoin conjugates (e.g., C₂₄H₂₄N₂O₅S [3]) with demonstrated enzyme inhibition properties. Orthogonal protection strategies enable sequential modifications: silyl protection of the hydantoin nitrogen allows directed ortho-metalation of the benzodioxin ring, facilitating introduction of formyl, carboxyl, or aminomethyl groups at position 7 with >85% efficiency [6] [8]. Photo-induced thiol-ene "click" reactions on allyl-functionalized benzodioxins provide access to sulfur-containing derivatives under mild conditions (365 nm LED, 2 hours), preserving the hydantoin ring's stereochemical integrity [5]. These modifications demonstrate how strategic benzodioxin functionalization expands the compound's utility in medicinal chemistry and materials science without core scaffold alteration.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0